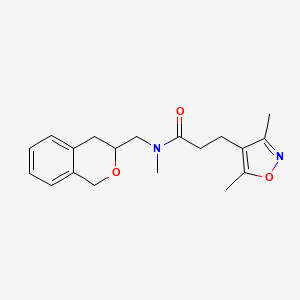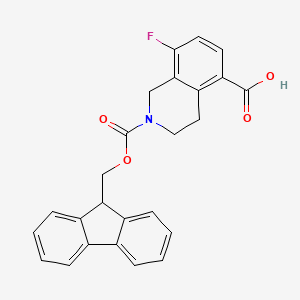
2-(9H-Fluoren-9-ylmethoxycarbonyl)-8-fluoro-3,4-dihydro-1H-isoquinoline-5-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The description of a compound usually includes its IUPAC name, molecular formula, and structure. The structure can be represented in various forms such as a line-angle formula, condensed formula, or using 3D molecular modeling .
Synthesis Analysis
This involves detailing the chemical reactions used to synthesize the compound. It includes the starting materials, reagents, catalysts, and conditions of the reaction .Molecular Structure Analysis
Techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used to determine the molecular structure of a compound .Chemical Reactions Analysis
This involves studying how the compound reacts with other substances. It includes understanding the reaction mechanism, which describes the step-by-step process of a reaction at a molecular level .Physical And Chemical Properties Analysis
This includes studying properties like melting point, boiling point, solubility, optical activity, etc. These properties can give insights into how the compound behaves under different conditions .Aplicaciones Científicas De Investigación
Fluorescent Probes for Zinc Ion Determination
Research on fluorescent sensors based on 8-aminoquinoline and its derivatives, such as 8-amidoquinoline, highlights the potential for designing fluorescent chemosensors for zinc analysis in environmental and biological applications. These compounds, with modifications to improve water solubility and cell membrane permeability, show promise as functional receptors for zinc ions due to their fast reactivity, good selectivity, and bio-compatibility, especially for biological studies (Nur Syamimi Mohamad et al., 2021).
Pharmacological Importance of Isoquinoline Derivatives
Isoquinoline derivatives have been identified for their less known biological potentials, including anti-fungal, anti-Parkinsonism, anti-tubercular, and anti-tumour activities among others. This knowledge serves as a reference for global researchers and medicinal chemists in developing novel inhibitors for pharmacotherapeutic applications, suggesting a pathway for the exploration of similar compounds in drug development (K. Danao et al., 2021).
Fluorinated Alternatives in Environmental Science
The transition to fluorinated alternatives for long-chain perfluoroalkyl carboxylic acids (PFCAs) and perfluoroalkane sulfonic acids (PFSAs) in various industrial and commercial applications underscores the ongoing interest in understanding the environmental impact of fluorinated compounds. Such research is crucial for risk assessment and management of these chemicals, indicating a potential research area for environmental science and toxicology (Zhanyun Wang et al., 2013).
Carboxylic Acid Bioisosteres in Drug Design
Investigations into carboxylic acid bioisosteres, including the exploration of novel carboxylic acid substitutes, highlight the importance of such compounds in enhancing the pharmacological profiles of drugs. This research direction emphasizes the innovation required in modern drug design to overcome challenges associated with carboxylic acid-containing drugs, such as toxicity and metabolic stability issues (C. Horgan & Timothy P. O’ Sullivan, 2021).
Mecanismo De Acción
Safety and Hazards
Propiedades
IUPAC Name |
2-(9H-fluoren-9-ylmethoxycarbonyl)-8-fluoro-3,4-dihydro-1H-isoquinoline-5-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20FNO4/c26-23-10-9-20(24(28)29)19-11-12-27(13-21(19)23)25(30)31-14-22-17-7-3-1-5-15(17)16-6-2-4-8-18(16)22/h1-10,22H,11-14H2,(H,28,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXSKTZMHWBVXFM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=C(C=CC(=C21)C(=O)O)F)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20FNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(9H-Fluoren-9-ylmethoxycarbonyl)-8-fluoro-3,4-dihydro-1H-isoquinoline-5-carboxylic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![methyl 3-({[2-(3,4-dimethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetyl}amino)thiophene-2-carboxylate](/img/structure/B2513650.png)
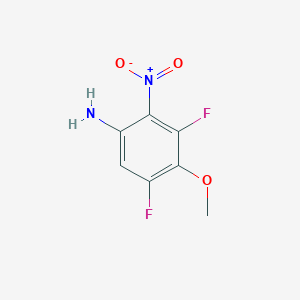
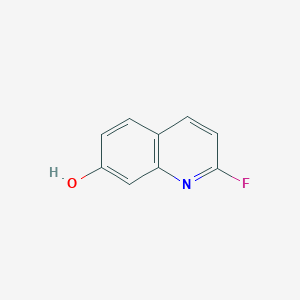
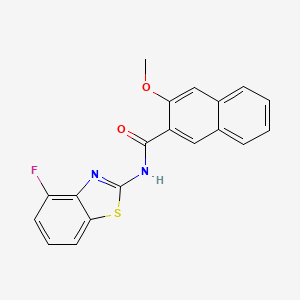
![2-({2-[4-(3-Methylphenyl)piperazin-1-yl]-2-oxoethyl}thio)-3-(phenylthio)pyrazine](/img/structure/B2513657.png)
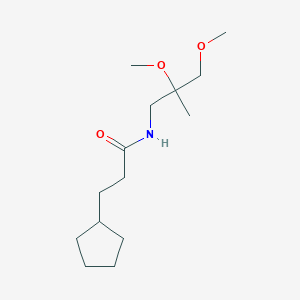
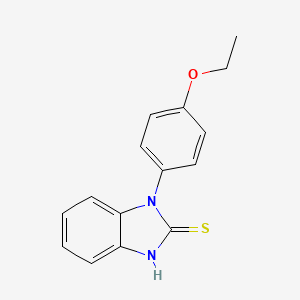
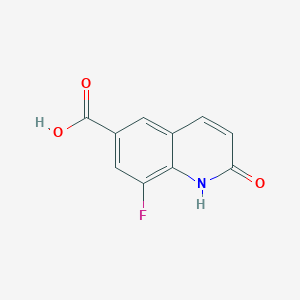
![N1-(2-methoxyethyl)-N2-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide](/img/structure/B2513662.png)
![N-benzyl-N-(4,6-dimethylbenzo[d]thiazol-2-yl)benzo[d]thiazole-2-carboxamide](/img/structure/B2513663.png)
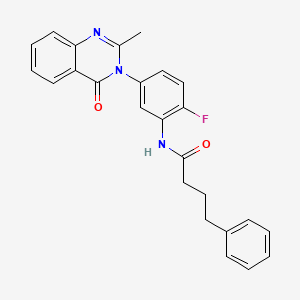
![N-[2-[2-(4-Ethylphenyl)ethylamino]-1-hydroxy-2-oxoethyl]prop-2-enamide](/img/structure/B2513666.png)
